molecular formula C17H14ClNO3 B3832110 4-(4-Chlorophenyl)-2-anilino-4-oxo-2-butenoic acid methyl ester CAS No. 5238-31-3

4-(4-Chlorophenyl)-2-anilino-4-oxo-2-butenoic acid methyl ester

Cat. No.: B3832110
CAS No.: 5238-31-3
M. Wt: 315.7 g/mol
InChI Key: HRHDKTMGYBRILT-RVDMUPIBSA-N
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Description

4-(4-Chlorophenyl)-2-anilino-4-oxo-2-butenoic acid methyl ester is an organic compound that belongs to the class of butenoic acid derivatives This compound is characterized by the presence of a chlorophenyl group, an anilino group, and a butenoic acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-anilino-4-oxo-2-butenoic acid methyl ester typically involves the reaction of 4-chlorobenzaldehyde with aniline to form an intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation reaction with methyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-anilino-4-oxo-2-butenoic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-2-anilino-4-oxo-2-butenoic acid methyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-anilino-4-oxo-2-butenoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, it can interact with cellular signaling pathways, affecting processes such as apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-2-anilino-4-oxo-2-butenoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.

    4-(4-Chlorophenyl)-2-anilino-4-oxo-2-butenoic acid propyl ester: Similar structure but with a propyl ester group instead of a methyl ester group.

    4-(4-Chlorophenyl)-2-anilino-4-oxo-2-butenoic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a methyl ester group.

Uniqueness

The uniqueness of 4-(4-Chlorophenyl)-2-anilino-4-oxo-2-butenoic acid methyl ester lies in its specific ester group, which can influence its reactivity, solubility, and biological activity. The presence of the methyl ester group may enhance its stability and make it more suitable for certain applications compared to its analogs with different ester groups.

Properties

IUPAC Name

methyl (E)-2-anilino-4-(4-chlorophenyl)-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-22-17(21)15(19-14-5-3-2-4-6-14)11-16(20)12-7-9-13(18)10-8-12/h2-11,19H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHDKTMGYBRILT-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416750
Record name AC1NSQDH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5238-31-3
Record name AC1NSQDH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Chlorophenyl)-2-anilino-4-oxo-2-butenoic acid methyl ester
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4-(4-Chlorophenyl)-2-anilino-4-oxo-2-butenoic acid methyl ester
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4-(4-Chlorophenyl)-2-anilino-4-oxo-2-butenoic acid methyl ester
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4-(4-Chlorophenyl)-2-anilino-4-oxo-2-butenoic acid methyl ester
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4-(4-Chlorophenyl)-2-anilino-4-oxo-2-butenoic acid methyl ester
Reactant of Route 6
4-(4-Chlorophenyl)-2-anilino-4-oxo-2-butenoic acid methyl ester

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